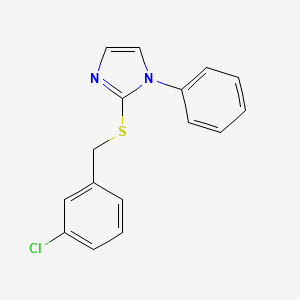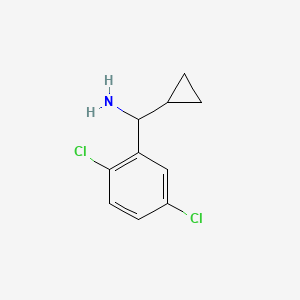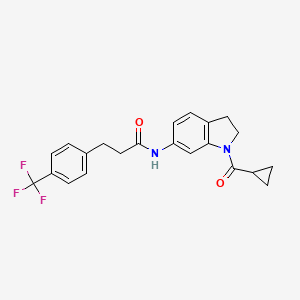
1,3-Bis(4-cyanophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-cyanophenyl)urea is a chemical compound with the molecular formula C15H10N4O . It has an average mass of 262.266 Da and a monoisotopic mass of 262.085449 Da . It is a solid substance .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it has been used in the synthesis of covalent triazine frameworks (urea-CTFs) . An electrochemical approach has also been described for the synthesis of biaryls, where aniline derivatives are coupled through the formation and reduction of a temporary urea linkage .Molecular Structure Analysis
The molecular structure of this compound consists of two cyanophenyl groups attached to a urea group . The molecule has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it has been used as a precursor in the synthesis of covalent triazine frameworks . These frameworks have shown potential for gas separation applications .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 391.5±27.0 °C at 760 mmHg . The compound has a molar refractivity of 72.6±0.4 cm³ . It has a polar surface area of 89 Ų and a molar volume of 198.6±5.0 cm³ .Scientific Research Applications
Supramolecular Structures Formation
- 1,3-Bis(4-cyanophenyl)urea is instrumental in the assembly of supramolecular structures. It plays a crucial role in forming various solid forms, including polymorphs and cocrystals. Its interaction with hydrogen bonding disruptors like cyano, water, sulfoxide, and phosphine oxide functionalities leads to diverse morphologies in crystalline structures (Capacci-Daniel et al., 2015).
Interaction with Oxoanions
- This compound demonstrates significant interaction with various oxoanions, forming stable complexes. Its interaction with fluoride ions, for instance, can lead to proton transfer, showcasing its potential in chemical interactions and complex formation (Boiocchi et al., 2004).
Potential in Anti-Cancer Research
- Symmetrical derivatives of this compound have been identified as activators of specific kinases and shown to inhibit cancer cell proliferation. This suggests its potential as a lead compound in developing new anti-cancer agents (Denoyelle et al., 2012).
Molecular Docking Studies
- Molecular docking studies have been conducted on derivatives of this compound. These studies aim to understand the compound's interaction mechanism with various receptors, which is crucial for drug design and development (Harahap, Purnomo, & Satria, 2021).
Self-Healing Poly(urea–urethane) Elastomers
- Aromatic derivatives of this compound have been used in designing self-healing poly(urea–urethane) elastomers, demonstrating significant potential in material science for developing dynamic covalent chemistries at room temperature (Rekondo et al., 2014).
Crystalline Hydrogen Bonding Patterns Analysis
- An in-depth analysis of crystalline hydrogen bonding patterns of this compound derivatives provides insights into their structural and electrostatic properties, which are essential in crystal engineering and design (Murray et al., 1991).
DNA Interaction Studies
- This compound has been studied for its interaction with DNA, particularly in understanding how it binds and affects DNA structure, which is important for developing new drugs and understanding genetic processes (Ajloo et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-bis(4-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c16-9-11-1-5-13(6-2-11)18-15(20)19-14-7-3-12(10-17)4-8-14/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOGYSFAFGNJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2998903.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2998905.png)
![dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2998907.png)
![2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2998908.png)


![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2998914.png)
![N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2998915.png)
![1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2998916.png)


![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)